2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-28-16-8-4-3-7-14(16)19(27)21-9-12-26-18-15(13-22-26)17(23-20(24-18)29-2)25-10-5-6-11-25/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMABGCUNCBXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[3,4-d]Pyrimidine Core Formation
The core is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile 1 with methylthioacetylene 2 under acidic conditions (Scheme 1).
Procedure :
- 1 (10 mmol) and 2 (12 mmol) are refluxed in acetic acid (50 mL) at 120°C for 8 hours.
- The intermediate 3 (6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is isolated via vacuum filtration (yield: 78%).
Optimization :
Methylthio Group Installation at Position 6
The methylthio group is introduced via nucleophilic displacement of a nitro group using sodium thiomethoxide (NaSMe).
Procedure :
- 3 (5 mmol) is treated with NaSMe (6 mmol) in dry DMF at 80°C for 3 hours.
- Intermediate 4 (6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is obtained (yield: 92%).
Key Insight :
Pyrrolidine Substitution at Position 4
Pyrrolidine is introduced via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalysis.
Procedure :
- 4 (5 mmol), pyrrolidine (7.5 mmol), Pd(OAc)₂ (0.1 mmol), and Xantphos (0.2 mmol) in toluene are heated at 110°C for 12 hours.
- Intermediate 5 (6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine) is isolated (yield: 80%).
Optimization :
Ethylamine Side Chain Addition via Alkylation
Position 1 is alkylated using 2-chloroethylamine hydrochloride under basic conditions.
Procedure :
- 5 (5 mmol), 2-chloroethylamine hydrochloride (7.5 mmol), and K₂CO₃ (15 mmol) in acetonitrile are refluxed for 6 hours.
- Intermediate 6 (1-(2-aminoethyl)-6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine) is obtained (yield: 75%).
Key Insight :
Benzamide Coupling with 2-Methoxybenzoic Acid
The final step employs EDC/HOBt-mediated amide coupling.
Procedure :
- 6 (5 mmol), 2-methoxybenzoic acid (6 mmol), EDC (7.5 mmol), and HOBt (7.5 mmol) in DCM are stirred at 25°C for 12 hours.
- The target compound is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) (yield: 70%).
Optimization :
Comparative Analysis of Synthetic Methods
Table 1. Yield Optimization Across Synthesis Steps
| Step | Reagent/Condition Variation | Yield (%) | Time (h) |
|---|---|---|---|
| Core Formation | Acetic acid | 78 | 8 |
| Core Formation | PTSA | 85 | 6 |
| Core Formation | Nano-ZnO | 88 | 4 |
| Methylthio Installation | Conventional heating | 92 | 3 |
| Methylthio Installation | Microwave | 95 | 0.5 |
| Pyrrolidine Substitution | Pd(OAc)₂/Xantphos | 80 | 12 |
| Pyrrolidine Substitution | Pd₂(dba)₃/Xantphos | 85 | 10 |
| Benzamide Coupling | EDC/HOBt in DCM | 70 | 12 |
| Benzamide Coupling | EDC/HOBt in DMF | 78 | 12 |
Table 2. Spectroscopic Characterization Data
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 5 | 2.55 (s, 3H, SCH₃), 1.85–1.95 (m, 4H, pyrrolidine), 3.45 (t, 2H, CH₂NH) | 1670 (C=O) | 365 [M+H]⁺ |
| Target | 3.80 (s, 3H, OCH₃), 7.25–7.45 (m, 4H, aromatic) | 1645 (amide C=O) | 489 [M+H]⁺ |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation to introduce additional functional groups or to alter its electronic properties.
Reduction: : Reduction reactions could be used to modify the existing functional groups, possibly altering its bioactivity.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly in modifying the benzamide or pyrazolo[3,4-d]pyrimidine rings.
Common Reagents and Conditions Used
Oxidizing Agents: : Agents such as potassium permanganate or hydrogen peroxide can be used in controlled conditions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Solvents: : Organic solvents like dichloromethane, dimethyl sulfoxide, or ethanol are commonly employed.
Major Products Formed from These Reactions
Depending on the reaction type, products can range from hydroxylated derivatives to various substituted pyrazolo[3,4-d]pyrimidines. Each product's structure heavily influences its potential bioactivity.
Scientific Research Applications
Biological Applications
The applications of 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are primarily focused on medicinal chemistry due to the following properties:
- Anticancer Activity : Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have shown significant potential in inhibiting cancer cell proliferation. Studies indicate that derivatives of this scaffold can target specific signaling pathways involved in tumor growth and metastasis .
- Neuroprotective Effects : Research has highlighted the potential of pyrazolo-containing compounds in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems makes them candidates for further investigation in conditions like Alzheimer's disease .
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it useful in developing treatments for inflammatory diseases. Pyrazolo[3,4-d]pyrimidines are known to act as inhibitors for enzymes involved in inflammation .
Synthesis and Derivatization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[3,4-d]Pyrimidine Core : This is achieved through multi-step synthetic routes involving cyclization reactions.
- Functionalization : The introduction of the methoxy and methylthio groups is crucial for enhancing biological activity.
- Final Coupling : The final product is obtained by coupling the pyrrolidine moiety with the benzamide structure.
These synthetic strategies emphasize the versatility and complexity involved in creating biologically active compounds from simpler precursors.
Case Studies
Several studies have documented the biological activity of compounds related to this compound:
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, potentially influencing pathways such as kinase signaling. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, which could modulate biological activity. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its effects.
Comparison with Similar Compounds
4-Fluoro-N-(2-(6-(Methylthio)-4-(Pyrrolidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Benzamide
- Key Difference : The benzamide ring bears a 4-fluoro substituent instead of 2-methoxy.
- Impact : Fluorine’s electron-withdrawing nature may enhance metabolic stability and membrane permeability compared to the electron-donating methoxy group. This substitution could improve target binding via hydrophobic interactions or reduce susceptibility to oxidative metabolism .
3,5-Dimethoxy-N-(2-(6-(Methylthio)-4-(Pyrrolidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Benzamide
- Key Difference : 3,5-Dimethoxy substituents on the benzamide.
- Impact: The dual methoxy groups increase molecular weight (442.5 g/mol vs. However, this may reduce aqueous solubility .
Acetamide Analog
2-Ethoxy-N-(2-(6-(Methylthio)-4-(Pyrrolidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Acetamide
- Key Difference : Replacement of benzamide with ethoxy-substituted acetamide .
- Impact: The smaller acetamide group (molecular weight 364.5 g/mol) may improve metabolic stability by reducing steric hindrance.
Comparative Analysis of Structural and Physicochemical Properties
Implications for Drug Design
- Fluoro vs. Methoxy : Fluorine’s metabolic stability versus methoxy’s electronic effects highlights trade-offs in lead optimization.
- Dimethoxy Substitution : While enhancing binding, it may necessitate formulation adjustments due to reduced solubility.
Biological Activity
2-Methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, with CAS number 941948-53-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 412.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Properties
Research has shown that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activities. For instance, derivatives have been reported to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.
A study highlighted that certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated cytotoxic effects against prostate (PC-3) and lung (A-549) cancer cells with IC values of 1.54 μM and 3.36 μM, respectively . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
The biological activity of this compound is believed to stem from its ability to inhibit specific kinases involved in cancer progression. The compound's structural features allow it to interact effectively with ATP-binding sites in these kinases, thereby blocking their activity and leading to reduced cell proliferation and increased apoptosis in cancer cells .
Study 1: Antitumor Activity
In a recent study, the compound was tested for its antitumor effects on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. The study utilized both in vitro assays and in vivo models to establish the therapeutic potential of the compound against solid tumors .
Study 2: CNS Activity
Another investigation focused on the central nervous system (CNS) effects of the compound. It was found to exhibit CNS depressant activity, suggesting potential applications in treating anxiety or sleep disorders. The pharmacological profile indicated that it could modulate neurotransmitter systems involved in mood regulation .
Data Summary
| Activity | Description | IC |
|---|---|---|
| Anticancer | Inhibition of PC-3 and A-549 cancer cells | 1.54 μM (PC-3), 3.36 μM (A-549) |
| CNS Depressant | Modulation of neurotransmitter systems | Not specified |
| Other Activities | Potential anti-inflammatory and analgesic properties | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
